

physical and chemical properties of 6-Acetyl-2,2-Dimethylchroman-4-One

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Compound of Interest

Compound Name: 6-Acetyl-2,2-Dimethylchroman-4-One

Cat. No.: B155515

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An In-depth Technical Guide to 6-Acetyl-2,2-Dimethylchroman-4-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. Chromanones are a significant group of compounds, many of which are found in nature and exhibit a wide range of biological activities.^[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological significance of **6-Acetyl-2,2-Dimethylchroman-4-One**.

Physical and Chemical Properties

Precise experimental data for the physical properties of **6-Acetyl-2,2-Dimethylchroman-4-One** is limited in publicly available literature. The data presented below is a combination of known values and data extrapolated from closely related compounds.

Table 1: Physical and Chemical Properties of **6-Acetyl-2,2-Dimethylchroman-4-One**

Property	Value	Source/Note
IUPAC Name	6-acetyl-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one	---
Synonyms	2,2-Dimethyl-6-acetylchroman-4-one	---
CAS Number	68799-41-7	[1]
Molecular Formula	C ₁₃ H ₁₄ O ₃	[2]
Molecular Weight	218.25 g/mol	[1] [2]
Melting Point	Not available. A related compound, 6-acetyl-2,2-dimethyl-chromane (lacking the C4-keto group), has a melting point of 93-95 °C. [3]	Data for the exact compound is not available.
Boiling Point	Not available. A related compound, 6-acetyl-2,2-dimethyl-2H-1-benzopyran, has a boiling point of 95 °C at 0.05 mmHg. [4]	Data for the exact compound is not available.
Solubility	Soluble in methanol.	[5]

Spectroscopic Data

Detailed experimental spectra for **6-Acetyl-2,2-Dimethylchroman-4-One** are not widely published. The following data is based on theoretical predictions and analysis of similar structures.

- ¹H NMR Spectroscopy (Predicted): Based on studies of substituted 2,2-dimethylchroman-4-one derivatives, the following proton chemical shifts (δ) are expected in CDCl₃:
 - Aromatic Protons (H-5, H-7, H-8): Complex multiplets in the range of δ 7.0-8.0 ppm. The exact shifts and coupling constants will be influenced by the acetyl group at the C-6 position.

- Methylene Protons (H-3): A singlet or a pair of doublets around δ 2.7 ppm.
- Gem-dimethyl Protons (2 x CH_3 at C-2): A singlet around δ 1.5 ppm.
- Acetyl Protons (CH_3 at C-6): A singlet around δ 2.6 ppm.
- ^{13}C NMR Spectroscopy (Predicted): Based on data for the 2,2-dimethylchroman-4-one scaffold and the effects of an acetyl substituent, the following carbon chemical shifts (δ) are anticipated:
 - Carbonyl Carbon (C-4): ~192 ppm.
 - Acetyl Carbonyl Carbon: >195 ppm.
 - Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): In the range of δ 115-160 ppm. The carbon bearing the acetyl group (C-6) and the adjacent carbons will be significantly shifted.
 - Quaternary Carbon (C-2): ~79 ppm.
 - Methylene Carbon (C-3): ~49 ppm.
 - Gem-dimethyl Carbons (2 x CH_3 at C-2): ~27 ppm.
 - Acetyl Methyl Carbon: ~26 ppm.
- Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
 - Aromatic C-H stretch: ~3100-3000 cm^{-1}
 - Aliphatic C-H stretch: ~2970-2850 cm^{-1}
 - Carbonyl (C=O) stretch (ketone on the ring): ~1680 cm^{-1}
 - Carbonyl (C=O) stretch (acetyl group): ~1670 cm^{-1}
 - Aromatic C=C stretch: ~1600 and 1480 cm^{-1}

- C-O-C (ether) stretch: $\sim 1250 \text{ cm}^{-1}$
- Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at $m/z = 218$. Key fragmentation patterns would likely involve:
 - Loss of a methyl group ($-\text{CH}_3$) from the gem-dimethyl or acetyl group, resulting in a fragment at $m/z = 203$.
 - Loss of the acetyl group ($-\text{COCH}_3$), leading to a fragment at $m/z = 175$.
 - Further fragmentation of the chromanone ring.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Acetyl-2,2-Dimethylchroman-4-One** is not readily available in the peer-reviewed literature. However, its synthesis can be logically approached through a Friedel-Crafts acylation of 2,2-Dimethylchroman-4-one. The following is a generalized protocol based on standard procedures for Friedel-Crafts acylation.

Synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One via Friedel-Crafts Acylation

This protocol describes a potential synthetic route. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield.

Materials:

- 2,2-Dimethylchroman-4-one
- Acetyl chloride or acetic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), concentrated

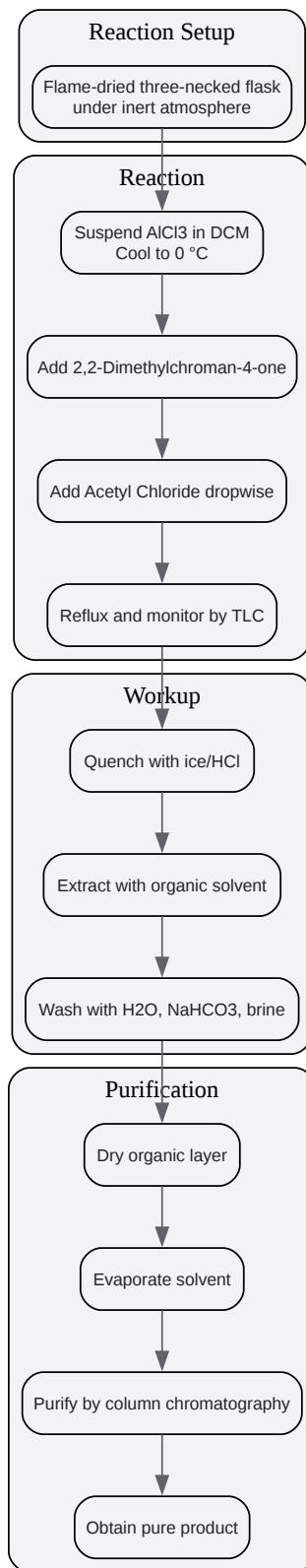
- Ice
- Diethyl ether or ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography elution

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).
- Lewis Acid Suspension: Anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.
- Addition of Reactants: 2,2-Dimethylchroman-4-one is dissolved in anhydrous dichloromethane and added to the cooled suspension. Acetyl chloride (or acetic anhydride) is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a mixture of crushed ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **6-Acetyl-2,2-Dimethylchroman-4-One**.

Experimental Workflow Diagram:

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A generalized workflow for the synthesis of **6-Acetyl-2,2-Dimethylchroman-4-One**.

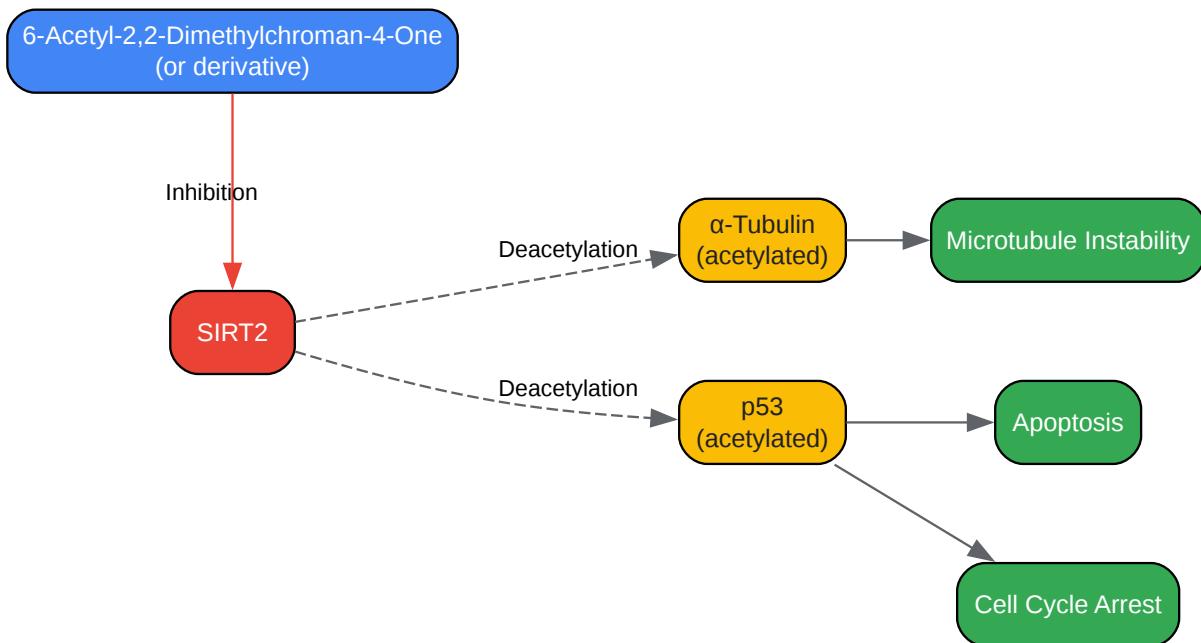
Biological Activity and Signaling Pathways

While **6-Acetyl-2,2-Dimethylchroman-4-One** itself has been reported to have low anti-cancer activity, the broader class of chroman-4-ones is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. A notable area of research for chroman-4-one derivatives is the inhibition of sirtuins, particularly Sirtuin 2 (SIRT2).^{[6][7][8]}

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.^{[9][10][11]} Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. The inhibition of SIRT2 by small molecules like chroman-4-one derivatives is a promising therapeutic strategy.

Proposed Signaling Pathway: Chroman-4-one as a SIRT2 Inhibitor

The following diagram illustrates a simplified signaling pathway involving the inhibition of SIRT2 by a chroman-4-one derivative, leading to downstream effects relevant to cancer therapy.



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Inhibition of SIRT2 by a chroman-4-one derivative, leading to increased acetylation of substrates.

In this proposed pathway, the chroman-4-one derivative inhibits the deacetylase activity of SIRT2. This leads to an increase in the acetylation of SIRT2 substrates, such as α -tubulin and the tumor suppressor protein p53. Hyperacetylation of α -tubulin can disrupt microtubule dynamics, leading to cell cycle arrest. Increased acetylation of p53 enhances its stability and transcriptional activity, promoting apoptosis and cell cycle arrest in cancer cells.

Conclusion

6-Acetyl-2,2-Dimethylchroman-4-One is a member of the pharmacologically significant chroman-4-one family. While specific experimental data for this compound is sparse, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly as an inhibitor of targets like SIRT2. Further research is warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential in drug discovery and development.

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